1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone
Description
1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound featuring an indole ring system conjugated to a piperazine ring, which is further substituted with a 1H-1,2,4-triazol-5-ylmethyl group. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-16(14-9-12-3-1-2-4-13(12)19-14)22-7-5-21(6-8-22)10-15-17-11-18-20-15/h1-4,9,11,19H,5-8,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHDNWUSJCHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the indole core This can be achieved through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the piperazine ring to yield different derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation can yield indole-2-carboxylic acid derivatives.
Reduction can produce piperazine derivatives.
Substitution reactions can result in various triazole-substituted products.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of infections and cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1H-indol-2-yl-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]methanone exerts its effects involves interaction with specific molecular targets. The indole and triazole rings are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole core but differ in their substituents.
Piperazine derivatives: Piperazine rings are common in many pharmaceuticals, but the substituents can vary widely.
Triazole derivatives: Triazoles are used in various drugs, with different substituents providing unique properties.
This compound represents a promising area of research with potential applications across multiple fields. Its unique structure and reactivity make it a valuable target for further study and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
